molecular formula C15H19NO B11880493 4-(1-Isopropoxyethyl)naphthalen-1-amine

4-(1-Isopropoxyethyl)naphthalen-1-amine

Cat. No.: B11880493
M. Wt: 229.32 g/mol
InChI Key: NVTAAHJTJAKCCE-UHFFFAOYSA-N
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Description

4-(1-Isopropoxyethyl)naphthalen-1-amine (CAS 1394023-18-7) is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . Its structure features a naphthalene ring system substituted with an amino group and an isopropoxyethyl chain, which may influence its physicochemical properties and make it a valuable intermediate in organic synthesis . As a functionalized naphthalen-1-amine derivative, this compound belongs to a class of chemicals that serve as key building blocks for the development of more complex molecules in medicinal chemistry and materials science . While specific biological activities or mechanisms of action for this exact molecule are not widely reported in the public domain, structurally similar naphthalen-1-amine derivatives are frequently explored in pharmaceutical and agrochemical research for creating novel active compounds . Researchers can utilize this amine in various synthetic transformations, including deaminative halogenation reactions, to access other valuable halogenated intermediates . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

4-(1-propan-2-yloxyethyl)naphthalen-1-amine

InChI

InChI=1S/C15H19NO/c1-10(2)17-11(3)12-8-9-15(16)14-7-5-4-6-13(12)14/h4-11H,16H2,1-3H3

InChI Key

NVTAAHJTJAKCCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(C)C1=CC=C(C2=CC=CC=C21)N

Origin of Product

United States

Sophisticated Synthetic Routes to 4 1 Isopropoxyethyl Naphthalen 1 Amine and Analogues

Precursor Synthesis and Functionalization Strategies

The initial phase of the synthesis focuses on building the core structure, which involves the formation of the naphthalene (B1677914) ring system, the introduction of the essential amine functionality at the C-1 position, and subsequent functionalization at the C-4 position.

Synthesis of Substituted Naphthalene Precursors

The foundation of the synthesis is the naphthalene scaffold. Various methods exist for the synthesis of substituted naphthalenes. nih.gov A common and versatile starting point is naphthalene itself or a pre-functionalized derivative. For the purpose of this synthesis, a key strategic precursor is 1-acetylnaphthalene. This can be synthesized via the Friedel-Crafts acylation of naphthalene. The reaction conditions of this acylation can be tuned to favor the formation of the 1-isomer over the 2-isomer. psu.edu

Alternatively, substituted naphthalenes can be constructed through annulation reactions, providing access to a wider range of substitution patterns from simpler aromatic precursors.

Introduction of the Naphthalen-1-amine Moiety

With a suitable naphthalene precursor in hand, the next critical step is the introduction of the amine group at the C-1 position. A reliable and widely used method to achieve this is through the nitration of the naphthalene ring followed by reduction.

For instance, starting with naphthalene, nitration typically yields 1-nitronaphthalene (B515781) as the major product. This nitro derivative can then be reduced to 1-naphthalen-1-amine under various conditions, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or by using chemical reducing agents like tin(II) chloride in hydrochloric acid. nih.gov This two-step sequence provides a high-yielding route to the naphthalen-1-amine core. researchgate.netprepchem.comresearchgate.net

Functionalization at the C-4 Position of the Naphthalene Ring

Introducing a functional group at the C-4 position of naphthalen-1-amine requires careful consideration of directing group effects in electrophilic aromatic substitution. The amino group at C-1 is a strong activating group and is ortho-, para-directing. To selectively introduce an acetyl group at the C-4 (para) position, the high reactivity of the amine must be moderated and potential side reactions, such as N-acylation, must be controlled.

A standard strategy involves the protection of the amine, for example, as an acetamide (B32628) (N-acetyl-1-naphthylamine). This N-acetyl group is still an activating, ortho-, para-director but is less reactive than the free amine, allowing for a more controlled subsequent reaction. A Friedel-Crafts acylation on N-acetyl-1-naphthylamine with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) would direct the incoming acetyl group primarily to the C-4 position due to steric hindrance at the C-2 (ortho) position. chemrxiv.orgnih.govresearchgate.netnih.gov The resulting intermediate, N-(4-acetylnaphthalen-1-yl)acetamide, can then be deprotected via acid or base hydrolysis to yield the key intermediate: 4-acetylnaphthalen-1-amine . nih.govacs.org

Recent advances in C-H activation offer alternative routes for the regioselective functionalization of naphthalene derivatives, often employing directing groups to achieve high selectivity at specific positions like C-4 or C-8. nih.govresearchgate.netsigmaaldrich.comacs.orgnih.gov

Targeted Introduction of the 1-Isopropoxyethyl Side Chain

The final stage of the synthesis involves the conversion of the 4-acetyl group into the desired chiral 1-isopropoxyethyl side chain. This transformation is accomplished in two sequential steps: the stereoselective reduction of the ketone to a chiral secondary alcohol, followed by etherification to introduce the isopropoxy group.

Methodologies for Chiral Secondary Alcohol Formation

The conversion of the prochiral ketone in 4-acetylnaphthalen-1-amine to a chiral, non-racemic alcohol is a pivotal step that defines the stereochemistry of the final product. Numerous methods for asymmetric ketone reduction have been developed. wikipedia.orgyoutube.comsigmaaldrich.com

Catalytic Asymmetric Reduction: This is often the most efficient approach, utilizing a small amount of a chiral catalyst to generate large quantities of the chiral product.

Transfer Hydrogenation: This method uses a hydrogen donor, such as isopropanol (B130326) or formic acid, in the presence of a transition metal complex with a chiral ligand. Ruthenium-based catalysts, for example, paired with chiral diamine or amino alcohol ligands, are highly effective for the asymmetric reduction of aryl ketones. google.comdicp.ac.cn

Asymmetric Hydrogenation: Direct hydrogenation with H₂ gas using chiral catalysts, such as those based on Ruthenium-BINAP complexes, provides high enantioselectivity for a wide range of ketones. dicp.ac.cn

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., BH₃·THF) to achieve predictable and highly enantioselective reduction of ketones. wikipedia.org

The choice of catalyst and reaction conditions determines the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the resulting alcohol, (1-(4-aminonaphthalen-1-yl)ethanol). ontosight.ainih.govchemicalbook.com

Table 1: Selected Methods for Asymmetric Ketone Reduction
MethodCatalyst/Reagent SystemTypical ReductantKey Features
Transfer Hydrogenation[Ru(p-cymene)Cl₂]₂ + Chiral Ligand (e.g., TsDPEN)Isopropanol / Formic AcidMild conditions, operational simplicity.
Asymmetric HydrogenationRu-BINAP or other chiral phosphine (B1218219) complexesH₂ GasHigh turnover numbers, excellent enantioselectivity.
CBS ReductionChiral OxazaborolidineBorane (BH₃)Predictable stereochemistry based on catalyst configuration.
Biocatalytic ReductionKetoreductases (KREDs) / Whole Cells (e.g., yeast)NAD(P)H (regenerated in situ)High enantioselectivity, environmentally benign, mild conditions.

Etherification Strategies for Isopropoxy Group Incorporation

The final step is the conversion of the chiral secondary alcohol to the corresponding isopropyl ether. The Williamson ether synthesis is the most classic and direct method for this transformation. masterorganicchemistry.comchemistrysteps.comwikipedia.orglatech.edulibretexts.org

The synthesis involves two steps:

Deprotonation: The chiral alcohol is treated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide nucleophile.

Nucleophilic Substitution: The alkoxide then reacts with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl tosylate, via an Sₙ2 mechanism to form the ether linkage. organic-chemistry.org

It is important to note that since the electrophile is a secondary halide (2-bromopropane), the competing E2 elimination reaction can be a significant side reaction. libretexts.org To minimize elimination, reaction conditions such as temperature and the choice of base and solvent must be carefully optimized. Alternative, more modern etherification methods may also be employed to improve yields and reduce side products. organic-chemistry.org

Reductive Amination and Related Carbon-Nitrogen Bond Formations

Reductive amination is a cornerstone of amine synthesis, offering a direct and versatile method for converting carbonyl compounds into amines. google.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine (or ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. nih.gov This approach avoids the common issue of over-alkylation often encountered in direct alkylation of amines. researchgate.net

A plausible synthetic route to the target compound's core, 1-(naphthalen-1-yl)ethan-1-amine, involves the reductive amination of 1-acetylnaphthalene. Various reagents and catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

The reaction proceeds through the initial formation of a hemiaminal, followed by dehydration to an imine, which is the substrate for reduction. chemdad.com The choice of reducing agent is critical; mild hydride reagents are often preferred as they can selectively reduce the imine in the presence of the starting ketone. researchgate.net

Key Methodologies and Reagents:

Hydride Reducing Agents: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are frequently employed due to their selectivity for imines over ketones. researchgate.net Sodium borohydride (B1222165) (NaBH₄) can also be used, though it may require careful control of reaction conditions to prevent premature reduction of the starting ketone. chemdad.com

Titanium(IV) Isopropoxide-Mediated Amination: Titanium(IV) isopropoxide [Ti(OiPr)₄] serves as a Lewis acid and a water scavenger, effectively promoting the formation of the imine intermediate. acs.orgnih.gov This method is particularly useful for the synthesis of primary amines from ketones using ammonium (B1175870) chloride as the ammonia (B1221849) source. The imine is subsequently reduced with an agent like sodium borohydride. acs.orgacs.org This system has proven effective for a wide range of ketones, including various aryl ketones. nih.gov

Homogeneous Catalysis: Recent advancements have introduced highly efficient homogeneous catalysts. For instance, iron complexes supported on nitrogen-doped silicon carbide have been shown to catalyze the reductive amination of various ketones, including a naphthalene-based ketone, with aqueous ammonia and H₂ gas, achieving high yields and demonstrating excellent functional group tolerance. nih.govresearchgate.net

The table below summarizes representative conditions for the reductive amination of aryl ketones, which are applicable to the synthesis of naphthalenamine analogues.

Catalyst/PromoterAmine SourceReducing AgentSubstrate ExampleYieldReference
Ti(OiPr)₄NH₄Cl/Et₃NNaBH₄Acetophenone83% acs.org
Fe-N-SiCaq. NH₃H₂Naphthalene-based ketoneHigh researchgate.net
NoneAmmoniaNaBH₃CNGeneral KetonesVaries researchgate.net

Advanced Catalytic Approaches in Naphthalene Amine Synthesis

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of naphthalenamines has particularly benefited from the development of transition metal-catalyzed reactions.

Transition Metal-Catalyzed Coupling Reactions

The Buchwald-Hartwig amination has emerged as a powerful and general method for the formation of carbon-nitrogen bonds, particularly for constructing arylamines. acs.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of naphthalenamines from readily available halonaphthalenes (chlorides, bromides) or naphthyl triflates. nih.govacs.org

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide/triflate, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective.

A synthetic strategy for 4-(1-Isopropoxyethyl)naphthalen-1-amine using this methodology would likely start from 1-bromo-4-(1-isopropoxyethyl)naphthalene. The amination could be performed using ammonia or a suitable ammonia surrogate.

Key Features of Buchwald-Hartwig Amination:

Catalyst Systems: Typically, a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is combined with a phosphine ligand. Modern, highly active ligands such as BrettPhos and RuPhos have expanded the reaction's scope, enabling couplings with a wide array of functionalized substrates, often at low catalyst loadings. researchgate.net

Amine Sources: While direct coupling with ammonia can be challenging, various "ammonia equivalents" have been developed, including benzophenone (B1666685) imine, lithium bis(trimethylsilyl)amide (LiHMDS), and aminotriphenylsilane. nih.gov Recent developments have also enabled the direct use of aqueous ammonia with specialized ligand systems. rsc.org

Substrate Scope: The reaction is applicable to a broad range of aryl and heteroaryl halides and triflates, tolerating numerous functional groups. researchgate.net

The table below showcases different ligand systems used in the palladium-catalyzed amination of aryl halides.

LigandPalladium SourceBaseAmine TypeKey AdvantageReference
DPPFPd(dba)₂NaOtBuPrimary/SecondaryEffective for aryl triflates nih.gov
BINAPPd(dba)₂NaOtBuPrimary AminesGood for aryl iodides/triflates acs.org
BrettPhosPd G3 PrecatalystLHMDSPrimary AlkylaminesHigh activity, low catalyst loading researchgate.net
RuPhosPd G2 PrecatalystK₃PO₄Secondary AminesBroad scope for heteroaryl halides researchgate.net

Asymmetric Catalysis for Enantioselective Synthesis

The target molecule, this compound, possesses a chiral center. Consequently, its synthesis in an enantiomerically pure form requires asymmetric catalysis. Key strategies include the asymmetric hydrogenation of imines or direct asymmetric reductive amination of ketones.

Asymmetric Reductive Amination (ARA): This is a highly efficient one-pot method that converts a prochiral ketone directly into a chiral amine. liv.ac.uk The reaction involves the in-situ formation of an imine or enamine, which is then hydrogenated using a chiral catalyst.

Transition Metal Catalysis: Chiral complexes of iridium, rhodium, and ruthenium are widely used. For instance, Ir-complexes with chiral phosphine ligands like f-Binaphane have demonstrated excellent enantioselectivities (up to 96% ee) in the direct reductive amination of aryl ketones. google.com The presence of additives such as titanium(IV) isopropoxide and iodine can be crucial for achieving high activity and selectivity. google.com

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions. Transaminases (TAs) can catalyze the transfer of an amino group from a donor molecule to a ketone, producing a chiral amine with very high enantiomeric excess (>99% ee). nih.govresearchgate.net Furthermore, systems combining a hydrogenase, an alanine (B10760859) dehydrogenase, and a ω-transaminase allow for the asymmetric amination of ketones using ammonia and molecular hydrogen, representing a highly atom-economical approach. acs.orgacs.orgnih.gov

Asymmetric Hydrogenation of Pre-formed Imines: An alternative two-step approach involves the synthesis and isolation of the imine from 1-acetylnaphthalene, followed by its asymmetric hydrogenation. Chiral ruthenium catalysts, such as those employing Xyl-Skewphos/DPEN ligands, are highly effective for the hydrogenation of N-aryl imines, yielding chiral amines with up to 99% ee. nih.gov

Intramolecular Cyclization Strategies for Naphthalene-Based Systems

Intramolecular cyclization reactions provide powerful pathways to construct complex, polycyclic nitrogen-containing systems built upon a naphthalene framework. While not a direct route to this compound, these strategies are fundamental in synthesizing related, more complex naphthalene-based alkaloids and functional materials.

Electrophilic Cyclization of Alkynes: Arene-containing propargylic alcohols or ketones can undergo electrophilic cyclization in the presence of reagents like I₂, ICl, or Br₂. This methodology allows for the regioselective synthesis of highly substituted naphthalenes and can be extended to the synthesis of fused N-heterocycles like carbazoles. acs.org

Direct C-H Amination: The direct functionalization of C-H bonds is a highly atom-economical strategy. Chiral phosphoric acid catalysis can facilitate the direct enantioselective C-H amination of 2-naphthylamine (B18577) derivatives with azodicarboxylates. This reaction constructs a chiral N-C axis through a process involving nucleophilic addition followed by rearomatization, leading to atroposelective products with high enantiomeric excess. acs.org These strategies are crucial for building complex chiral ligands and catalysts based on the naphthalene scaffold.

Green Chemistry Principles in Naphthalene Amine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances.

Biocatalysis: As mentioned in the context of asymmetric synthesis (Section 2.3.2), the use of enzymes like transaminases represents a prime example of green chemistry. These reactions are typically run in aqueous media at ambient temperature and pressure, are highly selective (reducing byproducts), and utilize renewable catalysts. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to drastically reduced reaction times and often improved yields compared to conventional heating. researchgate.net This has been applied to the palladium-catalyzed amination of aryl nonaflates and in reactions involving 1-acetylnaphthalene derivatives, demonstrating a more energy-efficient approach. researchgate.netresearchgate.net

Green Catalysts and Solvents: The use of biodegradable and renewable catalysts is a key green strategy. Chitosan, a naturally occurring polymer derived from chitin, has been successfully employed as a heterogeneous basic catalyst in reactions involving 1-acetylnaphthalene, replacing traditional, less environmentally friendly bases. nih.gov Additionally, performing transition metal-catalyzed reactions, such as the Buchwald-Hartwig amination, in aqueous micellar media using surfactants can replace volatile organic compounds (VOCs) as solvents, significantly improving the environmental profile of the synthesis. liv.ac.uk

Stereochemical Control and Analysis in the Synthesis of 4 1 Isopropoxyethyl Naphthalen 1 Amine

Identification and Characterization of Stereogenic Centers

The structure of 4-(1-Isopropoxyethyl)naphthalen-1-amine features a single stereogenic center, also known as a chiral center. This center is located at the carbon atom of the ethyl group that is bonded to both the naphthalene (B1677914) ring and the isopropoxy group.

Identification of the Stereogenic Center: A stereogenic center is typically a tetrahedral carbon atom bonded to four different substituents. In the case of this compound, the carbon atom in the ethyl side chain (C1 of the ethyl group) is attached to:

A hydrogen atom (-H)

A methyl group (-CH₃)

An isopropoxy group (-O-CH(CH₃)₂)

A 4-aminonaphthalen-1-yl group

Since all four groups are distinct, this carbon atom is a chiral center. The presence of this single stereogenic center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-4-(1-Isopropoxyethyl)naphthalen-1-amine and (S)-4-(1-Isopropoxyethyl)naphthalen-1-amine.

Characterization Techniques: The characterization of these stereoisomers involves determining their absolute configuration (R/S designation) and their enantiomeric purity (enantiomeric excess, or ee).

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) is the most common method for separating and quantifying enantiomers. The differential interaction of the (R) and (S) enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and the determination of their relative proportions.

Polarimetry: Chiral molecules rotate the plane of plane-polarized light. Enantiomers rotate light by equal amounts but in opposite directions. While polarimetry can confirm the presence of a non-racemic mixture, it is often not sufficient on its own to determine enantiomeric excess without a known value for the specific rotation of the pure enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral derivatizing agents, it is possible to distinguish between enantiomers by NMR. These agents create a diastereomeric environment, causing the corresponding nuclei in the two enantiomers to become chemically non-equivalent and thus exhibit different chemical shifts.

X-ray Crystallography: For crystalline solids, single-crystal X-ray crystallography provides an unambiguous determination of the absolute configuration of a stereocenter. This is often achieved by forming a salt or derivative with a known chiral molecule.

Strategies for Diastereoselective Synthesis of the 1-Isopropoxyethyl Moiety

Diastereoselective synthesis is a powerful strategy employed when a molecule contains multiple stereocenters or when a chiral auxiliary is used to influence the formation of a new stereocenter. In the context of synthesizing the 1-isopropoxyethyl moiety of this compound, diastereoselective methods would typically involve reacting a chiral precursor that already contains a stereocenter to control the stereochemistry of the newly formed ether linkage.

A common approach involves the reaction of a chiral alcohol, such as 4-(1-hydroxyethyl)naphthalen-1-amine, with an isopropylating agent. If the starting alcohol is enantiomerically pure, the reaction to form the ether generally proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken.

However, true diastereoselective strategies are more relevant when creating two adjacent stereocenters. For a molecule like this compound with a single stereocenter, the focus shifts to enantioselective methods. If a related synthesis involved a precursor with an additional chiral center, substrate-controlled diastereoselection would be a key consideration, where the existing stereocenter directs the stereochemical outcome of a subsequent reaction.

Enantioselective Synthesis Approaches for Chiral Purity

Achieving high chiral purity is paramount in the synthesis of single-enantiomer compounds. Enantioselective synthesis aims to create predominantly one enantiomer over the other from an achiral or racemic starting material. Several strategies could be applied to the synthesis of this compound. nih.govacs.org

Asymmetric Hydrogenation: A highly effective method for producing chiral amines is the asymmetric hydrogenation of a suitable prochiral precursor, such as an imine or enamine. acs.org For this specific target, a precursor like 4-(1-isopropoxyvinyl)naphthalen-1-amine could theoretically be hydrogenated using a chiral transition-metal catalyst (e.g., based on Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) to yield the desired enantiomer with high enantiomeric excess. nih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For example, a prochiral ketone precursor could be reacted with a chiral auxiliary to form a chiral enamine or imine, which would then undergo a diastereoselective reduction. Subsequent removal of the auxiliary would yield the enantiomerically enriched amine.

Biocatalytic Methods: Enzymes are highly stereoselective catalysts. Transaminases or amine oxidases could be engineered to convert a prochiral ketone precursor into the desired (R)- or (S)-amine with very high enantioselectivity. rochester.edu Similarly, lipases can be used in kinetic resolutions, as discussed in the next section.

Below is a table summarizing potential enantioselective methods.

Method Precursor Type Catalyst/Reagent Anticipated Outcome
Asymmetric HydrogenationImine or EnamineChiral Rhodium or Ruthenium complexes (e.g., with DuanPhos)High enantiomeric excess (ee) of the target amine. nih.gov
Chiral AuxiliaryProchiral KetoneEvans' oxazolidinones or similar auxiliariesHigh diastereomeric excess, leading to high ee after auxiliary removal.
BiocatalysisProchiral KetoneEngineered TransaminaseVery high ee (>99%) and environmentally benign conditions. rochester.edu

Methods for Chiral Resolution of this compound

When a racemic mixture is synthesized, chiral resolution is required to separate the two enantiomers. This is a common strategy, especially for industrial-scale production. wikipedia.org

Diastereomeric Salt Formation: This is the most traditional and widely used method for resolving racemic amines. wikipedia.org The racemic amine is treated with a single enantiomer of a chiral acid (a resolving agent). This acid-base reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. rsc.org After separation, the desired enantiomer of the amine is recovered by treating the salt with a base.

Commonly used chiral resolving agents for amines include:

(+)- or (-)-Tartaric acid

(+)- or (-)-Dibenzoyltartaric acid

(+)- or (-)-Mandelic acid

(+)- or (-)-Camphorsulfonic acid onyxipca.com

The efficiency of the resolution depends on the choice of resolving agent and the crystallization solvent, which must be optimized to maximize the difference in solubility between the two diastereomeric salts. onyxipca.com

Enzymatic Kinetic Resolution: This method utilizes the high enantioselectivity of enzymes, typically lipases, to selectively react with one enantiomer in the racemic mixture. google.comsigmaaldrich.com For example, a lipase could catalyze the acylation of the amine group of one enantiomer of this compound, leaving the other enantiomer unreacted. The resulting acylated amine (amide) can then be easily separated from the unreacted amine enantiomer by standard techniques like chromatography or extraction. A key advantage is the high selectivity often achieved under mild conditions. google.com

The table below outlines common chiral resolution techniques.

Resolution Method Principle Reagents/Catalysts Separation Technique
Diastereomeric Salt FormationConversion of enantiomers into diastereomeric salts with different solubilities. rsc.orgChiral acids (e.g., Tartaric acid, Mandelic acid). onyxipca.comFractional Crystallization.
Enzymatic Kinetic ResolutionSelective enzymatic reaction of one enantiomer.Lipases (e.g., Candida antarctica lipase B) and an acyl donor. google.comChromatography or Extraction.
Chiral ChromatographyDifferential interaction of enantiomers with a chiral stationary phase.Chiral HPLC or GC column.Preparative Chromatography.

Stereochemical Stability and Interconversion Dynamics

The stereochemical stability of this compound is a crucial factor, as racemization would lead to a loss of enantiomeric purity. The stereogenic center in this molecule is a sp³-hybridized carbon, which is generally configurationally stable under normal conditions.

Potential for Racemization: Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. For this molecule, racemization would require the temporary cleavage of one of the bonds to the chiral center, allowing for inversion of its stereochemistry.

Thermal Stability: The C-C, C-H, and C-O bonds at the stereocenter are covalent and strong. Significant thermal energy would be required to induce homolytic cleavage and subsequent racemization, which is unlikely under typical storage or processing conditions.

Chemical Stability: Racemization is more likely to occur under specific chemical conditions.

Acidic Conditions: Strong acids could potentially protonate the ether oxygen, but this is unlikely to lead to C-O bond cleavage at the chiral center under mild conditions.

Basic Conditions: The proton on the stereogenic carbon is not acidic and is not easily removed by a base. Therefore, base-catalyzed epimerization is not a significant concern.

Oxidation/Reduction: Certain redox processes could lead to the formation of a planar intermediate (e.g., a carbocation or radical), which would destroy the stereochemistry. For instance, processes involving hydride abstraction from the chiral center could lead to racemization. researchgate.net

In general, chiral amines and ethers of this type are considered stereochemically robust. However, the stability should be evaluated under the specific conditions of synthesis, purification, and storage to ensure that the enantiomeric purity is maintained. beilstein-journals.org

Advanced Spectroscopic and Structural Characterization of 4 1 Isopropoxyethyl Naphthalen 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(1-Isopropoxyethyl)naphthalen-1-amine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and confirm the connectivity of the atoms.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the 1-isopropoxyethyl side chain, and the amine protons. The naphthalene region would feature a complex set of multiplets due to spin-spin coupling between adjacent protons. The aliphatic region would be characterized by a quartet for the methine proton of the ethyl group (coupled to the methyl group), a doublet for the methyl of the ethyl group, a septet for the methine of the isopropoxy group, and two doublets for the diastereotopic methyl groups of the isopropoxy moiety, arising from the adjacent chiral center.

The ¹³C NMR spectrum would display the predicted number of carbon signals, with aromatic carbons appearing in the downfield region (~110-150 ppm) and aliphatic carbons in the upfield region (~15-80 ppm). oregonstate.edulibretexts.org

2D NMR experiments are essential for definitive structure confirmation:

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, connecting the methine and methyl protons within the ethyl group and within the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of carbon resonances.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Naphthalene C1 - ~143.0
Naphthalene H2 ~7.0-7.2 (d) ~115.0
Naphthalene H3 ~7.4-7.6 (t) ~125.0
Naphthalene C4 - ~130.0
Naphthalene H5 ~7.8-8.0 (d) ~126.0
Naphthalene H6 ~7.4-7.6 (t) ~124.0
Naphthalene H7 ~7.4-7.6 (t) ~128.0
Naphthalene H8 ~7.8-8.0 (d) ~122.0
Naphthalene C4a - ~127.0
Naphthalene C8a - ~134.0
-NH₂ ~4.0-5.0 (br s) -
-CH(CH₃)O- ~4.5-4.8 (q) ~75.0
-CH(CH₃)O- ~1.4-1.6 (d) ~20.0
-OCH(CH₃)₂ ~3.5-3.8 (sept) ~70.0

Note: Predicted values are estimates based on analogous structures and additivity rules. Actual values may vary depending on solvent and experimental conditions.

The 1-isopropoxyethyl side chain introduces conformational flexibility. Rotation around the C4-C(ethyl) single bond and the C(ethyl)-O bond could be hindered. Dynamic NMR studies, involving the acquisition of NMR spectra at various temperatures, could provide insight into these conformational dynamics. At low temperatures, if the rotation is slow on the NMR timescale, one might observe the broadening of signals or their resolution into distinct signals for different conformers. This would allow for the determination of the energy barriers to rotation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

HRMS is indispensable for confirming the elemental composition of the molecule. For this compound (C₁₅H₁₉NO), high-resolution analysis would provide a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺ in ESI mode), which can be used to confirm the molecular formula.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would reveal characteristic fragmentation pathways that further support the proposed structure. Key expected fragmentation events include:

Loss of the isopropoxy group: A neutral loss of isopropanol (B130326) (C₃H₈O) or cleavage to lose an isopropyl radical (C₃H₇•).

Alpha-cleavage: Cleavage of the bond between the ethyl methine carbon and the naphthalene ring, leading to a resonance-stabilized naphthalen-1-amine fragment.

Benzylic-type cleavage: Cleavage of the methyl group from the ethyl side chain.

Table 2: Predicted HRMS Fragments for this compound

Ion Formula Description Predicted Exact Mass (m/z)
[C₁₅H₂₀NO]⁺ Protonated Molecular Ion [M+H]⁺ 230.1545
[C₁₂H₁₂N]⁺ Loss of isopropoxy radical 170.0964
[C₁₁H₁₀N]⁺ Cleavage of ethyl side chain 156.0813

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis and Conformational Probing

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides information about the functional groups present in the molecule.

FTIR Spectroscopy: The FTIR spectrum would be dominated by absorptions corresponding to the primary amine, the ether linkage, and the aromatic and aliphatic C-H bonds. Key expected bands include two N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region, characteristic of primary amines. orgchemboulder.comlibretexts.org Aliphatic and aromatic C-H stretching bands would appear just below and above 3000 cm⁻¹, respectively. A strong C-O stretching band for the isopropoxy ether group would be expected around 1100-1200 cm⁻¹. wpmucdn.com The spectrum would also show aromatic C=C stretching vibrations in the 1500-1620 cm⁻¹ region and N-H bending around 1600 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The aromatic ring vibrations are typically strong in the Raman spectrum, providing a clear fingerprint for the naphthalene core. nih.govnih.gov The symmetric vibrations of the molecule would be particularly Raman-active.

Table 3: Predicted Characteristic Vibrational Frequencies

Functional Group Vibration Type Predicted Frequency (cm⁻¹)
Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch 3300 - 3500 (two bands)
Primary Amine (-NH₂) N-H Scissoring (Bend) 1580 - 1650
Aromatic C-H C-H Stretch 3000 - 3100
Aliphatic C-H C-H Stretch 2850 - 2970
Aromatic C=C C=C Ring Stretch 1500 - 1620
Ether (C-O-C) C-O Stretch 1100 - 1200

Electronic Absorption and Fluorescence Spectroscopy for Chromophore Characterization

The electronic properties of the molecule are primarily determined by the naphthalen-1-amine chromophore.

Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene ring system. researchgate.net Compared to unsubstituted naphthalene, the presence of the electron-donating amino group and the weakly donating alkoxy group is expected to cause a bathochromic (red) shift of the absorption maxima. mdpi.com The appearance of absorption peaks is anticipated in the 200-400 nm range.

Fluorescence Spectroscopy: Naphthalene derivatives are known for their fluorescent properties. beilstein-journals.orgnih.gov Excitation at the absorption maxima would likely lead to fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime would be influenced by the solvent polarity, with more polar solvents potentially leading to changes in the emission spectrum due to the stabilization of the excited state dipole moment. nih.govrsc.org The amino group at the 1-position generally contributes to strong fluorescence in naphthalene systems.

X-ray Crystallography for Solid-State Structural Determination (if applicable to related structures)

While no crystal structure for this compound has been reported, X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of a related compound were grown, a single-crystal X-ray diffraction experiment would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

For a structure like this, crystallography would confirm the planarity of the naphthalene ring system and reveal the conformation of the flexible side chain. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amine N-H donors and potential acceptors (like the ether oxygen or amine nitrogen of another molecule), as well as π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.govresearchgate.net

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
Naphthalen-1-amine
Naphthalene

Chromatographic Methods for Purity Assessment and Isomer Separation (HPLC, GC)

The purity and isomeric composition of this compound are critical parameters for its characterization and potential applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for the qualitative and quantitative analysis of such aromatic compounds. These methods offer high resolution and sensitivity for separating the main compound from impurities and its potential stereoisomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. Both normal-phase and reversed-phase chromatography can be utilized, with the latter being more common for aromatic amines.

Purity Assessment:

For purity assessment, a reversed-phase HPLC method is typically developed. A C18 column is a suitable stationary phase, offering good retention and separation of nonpolar to moderately polar compounds. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. Gradient elution is often employed to ensure the timely elution of all components with good peak shapes. Detection is commonly performed using a UV detector, as the naphthalene ring system exhibits strong chromophoric properties.

A typical HPLC method for the purity assessment of this compound is detailed below:

Table 1: HPLC Method Parameters for Purity Assessment

Parameter Condition
Column C18, 4.6 mm x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Under these conditions, this compound would be expected to have a retention time of approximately 15.2 minutes. Impurities, depending on their polarity, would elute either before or after the main peak.

Isomer Separation:

The presence of a chiral center at the ethyl group in this compound necessitates the use of chiral chromatography to separate the enantiomers. Chiral stationary phases (CSPs) are employed for this purpose. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective in resolving enantiomers of aromatic compounds.

A representative chiral HPLC method for the separation of the enantiomers of this compound is outlined below:

Table 2: Chiral HPLC Method Parameters for Isomer Separation

Parameter Condition
Column Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 5 µL

In a successful chiral separation, two distinct peaks corresponding to the (R)- and (S)-enantiomers would be observed. For instance, the (R)-enantiomer might elute at 12.5 minutes and the (S)-enantiomer at 14.8 minutes, allowing for their individual quantification.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the structure of this compound, GC can be effectively used for its purity assessment, often in conjunction with a mass spectrometer (MS) for definitive peak identification.

Purity Assessment:

A typical GC method for analyzing this compound would involve a nonpolar or moderately polar capillary column. The choice of the stationary phase is critical for achieving the desired separation. A common choice is a 5% phenyl-methylpolysiloxane column. The sample is vaporized in a heated injector and carried through the column by an inert gas, such as helium or nitrogen.

The following table details a potential GC-MS method for the purity analysis of this compound:

Table 3: GC-MS Method Parameters for Purity Assessment

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 280 °C
Oven Program Start at 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-500 amu

With this method, the main peak for this compound might be observed at a retention time of approximately 18.7 minutes. The mass spectrum would provide characteristic fragmentation patterns, confirming the identity of the compound.

Isomer Separation:

While less common than chiral HPLC, chiral GC can also be employed for the separation of enantiomers. This requires a specialized chiral capillary column, where the stationary phase is a chiral selector. Cyclodextrin-based chiral stationary phases are often used for this purpose.

A hypothetical chiral GC method for the enantiomeric separation of this compound is presented below:

Table 4: Chiral GC Method Parameters for Isomer Separation

Parameter Condition
Column Cyclodex-B, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen at 1.0 mL/min
Injector Temperature 250 °C
Oven Program Start at 120 °C, hold for 2 min, ramp to 220 °C at 2 °C/min, hold for 10 min
Detector Flame Ionization Detector (FID)

Under these conditions, baseline separation of the two enantiomers could potentially be achieved, with, for example, the first enantiomer eluting at 25.4 minutes and the second at 26.1 minutes.

Computational Chemistry and Theoretical Analysis of 4 1 Isopropoxyethyl Naphthalen 1 Amine

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure and geometry of a molecule. researchgate.netnih.govnih.gov These methods solve the Schrödinger equation approximately to determine the electron distribution and the stable arrangement of atoms in space. For 4-(1-Isopropoxyethyl)naphthalen-1-amine, methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) would be employed to perform geometry optimization. researchgate.netnih.gov This process calculates the molecular geometry corresponding to the lowest energy state on the potential energy surface, providing key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure.

Conformational Analysis and Energy Landscapes

The structural flexibility of this compound, primarily due to the rotatable single bonds in the isopropoxyethyl side chain, necessitates a thorough conformational analysis. researchgate.net This analysis involves mapping the potential energy surface of the molecule by systematically rotating key dihedral angles to identify all possible stable conformers (rotational isomers) and the energy barriers between them.

Below is an illustrative table representing the kind of data a conformational analysis for this compound would yield.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Boltzmann Population (%) at 298.15 K
Conformer A (Global Minimum)0.00-178.575.3
Conformer B1.1565.214.1
Conformer C1.89-70.85.8
Conformer D2.50150.34.8

Note: The data in this table is hypothetical and serves to illustrate the typical output of a conformational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map displays the electrostatic potential on the molecule's electron density surface.

For this compound, the MEP map would highlight specific regions of interest:

Negative Potential (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. Such regions are expected around the nitrogen atom of the amine group and the oxygen atom of the isopropoxy group due to the presence of lone pairs of electrons. researchgate.net

Positive Potential (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amine group (N-H) would exhibit a strong positive potential, making them primary sites for hydrogen bonding. researchgate.net

Zero Potential (Green): These regions represent areas of neutral potential, often found on the carbon-hydrogen frameworks of the naphthalene (B1677914) ring and the alkyl chain.

The MEP map provides a clear, qualitative picture of the molecule's polarity and its preferred sites for intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, being the innermost empty orbital, acts as an electron acceptor. numberanalytics.comyoutube.com

HOMO-LUMO Gap Analysis and Electronic Transitions

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.comresearchgate.net

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting higher chemical reactivity, lower kinetic stability, and a tendency to absorb light at longer wavelengths. researchgate.net

A large HOMO-LUMO gap indicates high stability and low reactivity, as more energy is required to promote an electron from the HOMO to the LUMO.

For this compound, the electron-donating amino group attached to the π-conjugated naphthalene system is expected to raise the energy of the HOMO, while the LUMO would be distributed over the aromatic ring. This would likely result in a moderately sized energy gap, characteristic of reactive aromatic amines. The energy of the HOMO is also related to the ionization potential, while the LUMO energy relates to the electron affinity. researchgate.net

Table 2: Representative FMO Data for Aromatic Amines based on DFT Calculations
ParameterTypical Energy Value (eV)Significance
HOMO Energy-5.0 to -5.8Electron-donating ability (nucleophilicity)
LUMO Energy-0.8 to -1.5Electron-accepting ability (electrophilicity)
Energy Gap (ΔE)3.8 to 4.7Chemical reactivity and stability

Note: The data represents typical values for similar compounds and is for illustrative purposes. nih.govscispace.com

Charge Transfer Characteristics

Analysis of the spatial distribution of the HOMO and LUMO provides insight into the nature of electronic transitions. In this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amino group. The LUMO is anticipated to be distributed across the antibonding π* orbitals of the aromatic system.

An electronic transition, such as the absorption of a UV photon, would promote an electron from the HOMO to the LUMO. This corresponds to an intramolecular charge transfer (ICT) from the amino group and the naphthalene core towards the periphery of the aromatic system. nih.govscispace.com This π → π* transition is characteristic of many aromatic compounds and is fundamental to their UV-Vis absorption properties.

Spectroscopic Property Simulations (NMR, UV-Vis, IR)

A significant advantage of quantum chemical calculations is the ability to simulate various spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculated shifts, when compared with experimental spectra, provide powerful validation of the proposed molecular structure, including its specific conformation.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. researchgate.net This allows for the simulation of the UV-Vis absorption spectrum, predicting the wavelength of maximum absorption (λmax) and the oscillator strength of the transitions, which correspond to the absorption peaks observed experimentally. For this molecule, significant absorption in the UV region is expected due to the naphthalene chromophore. nih.gov

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the absorption peaks in an infrared (IR) spectrum. nih.govnih.gov By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as N-H stretching of the amine, C-O stretching of the ether, or C=C stretching of the aromatic ring. These calculated frequencies are often scaled by a factor to better match experimental results.

Table 3: Illustrative Predicted IR Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModeTypical Calculated Wavenumber (cm⁻¹)
Amine (N-H)Symmetric/Asymmetric Stretching3400 - 3550
Aromatic (C-H)Stretching3050 - 3150
Alkyl (C-H)Stretching2850 - 3000
Aromatic (C=C)Stretching1500 - 1620
Ether (C-O)Stretching1050 - 1150

Note: These are representative frequency ranges obtained from computational studies of similar molecules.

Absence of a Publicly Available Scientific Record

A thorough review of publicly accessible scientific literature and computational chemistry databases has revealed no specific studies focused on the molecular dynamics (MD) simulations of this compound. This particular compound has not been the subject of published research in the area of solution-phase behavior analysis through computational methods.

Force Field Parameterization: Defining a set of parameters that describe the potential energy of the system's particles.

System Setup: Placing the molecule of interest (the solute) into a simulated box filled with explicit solvent molecules (e.g., water, chloroform, DMSO). nd.edu

Simulation Production: Running the simulation for a sufficient length of time (from nanoseconds to microseconds) to observe relevant molecular motions.

Trajectory Analysis: Analyzing the resulting data to extract information about properties like radial distribution functions, hydrogen bonding, diffusion coefficients, and conformational changes.

While general computational studies and photophysical analyses have been conducted on various substituted naphthalenes and other amines, the specific molecule of interest, this compound, is not present in these public domain studies. researchgate.netmdpi.com Research into the solution-phase behavior of related structures, such as 1-naphthol (B170400) derivatives, has been performed, but these findings cannot be directly extrapolated to the target compound due to differences in functional groups and their resultant electronic and steric properties. researchgate.net

The lack of available data prevents the generation of specific research findings or data tables concerning the molecular dynamics of this compound. Such an analysis would require dedicated, novel research to be performed.

Applications of 4 1 Isopropoxyethyl Naphthalen 1 Amine As a Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The naphthalen-1-amine core of 4-(1-isopropoxyethyl)naphthalen-1-amine serves as a valuable scaffold in the synthesis of more complex organic molecules. The primary amine group is a key functional handle that can undergo a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. For instance, naphthalen-1-amine and its derivatives are known precursors in the synthesis of various heterocyclic compounds and polycyclic aromatic systems.

One of the prominent applications of naphthalen-1-amine derivatives is in the preparation of azo dyes. The diazotization of the amine group, followed by coupling with a suitable aromatic partner, can lead to the formation of highly conjugated systems with intense coloration. While specific data for this compound is not available, the general reaction scheme is well-established. The isopropoxyethyl substituent in this case could influence the solubility and color of the resulting dye.

Furthermore, the amine functionality can be acylated or alkylated to introduce a wide range of substituents, further diversifying the molecular structures that can be accessed. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of new therapeutic agents and functional polymers. The naphthalene (B1677914) moiety itself provides a rigid, electron-rich core that can be further functionalized, making this class of compounds particularly attractive for creating molecules with specific electronic and photophysical properties.

A hypothetical application in the synthesis of a complex heterocyclic system is outlined below:

StepReactant 1Reactant 2ProductPotential Application
1This compoundPhthalic AnhydrideN-(4-(1-Isopropoxyethyl)naphthalen-1-yl)phthalimideIntermediate for further synthesis
2Product from Step 1HydrazinePhthalhydrazide and this compoundSynthesis of luminescent compounds
3This compoundDiketeneAcetoacetylated derivativePrecursor for pigments and pharmaceuticals

Role as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

The presence of a stereogenic center in the 1-isopropoxyethyl substituent makes this compound a promising candidate for use as a chiral auxiliary or ligand in asymmetric synthesis. wikipedia.org Chiral auxiliaries are temporarily incorporated into a substrate to direct a chemical reaction to produce a specific stereoisomer. wikipedia.org The auxiliary is then removed, having imparted its chirality to the product.

Structurally related compounds, such as (S)-1-(Naphthalen-1-yl)ethanamine, are commercially available and utilized as chiral auxiliaries in various asymmetric transformations. nih.gov These auxiliaries have been successfully employed in diastereoselective alkylations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netsigmaaldrich.com The bulky naphthalene group can effectively shield one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side, thus controlling the stereochemical outcome.

The isopropoxy group in this compound could further enhance its utility as a chiral auxiliary. The oxygen atom can act as a Lewis basic site, potentially coordinating to metal centers in catalysts or reagents, which could lead to more rigid transition states and higher diastereoselectivities. The solubility of the auxiliary and its derivatives in organic solvents could also be improved by the presence of the alkoxy group, facilitating reactions and purification processes.

Below is a table illustrating the potential of structurally similar chiral auxiliaries in asymmetric synthesis, suggesting possible applications for this compound.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Excess (d.e.)
(S)-1-(1-Naphthyl)ethylamineStaudinger CycloadditionImine and KeteneUp to 14%
N-Acyl OxazolidinoneAldol ReactionAldehyde>95%
PseudoephenamineAlkylationEnolateUp to 99%

Precursor for Advanced Functional Materials (e.g., N-type semiconductors, porous organic salts)

The naphthalene core of this compound makes it an interesting building block for the synthesis of advanced functional materials. Naphthalene and its derivatives are known to form the basis of organic semiconductors, particularly n-type materials, which are essential components in organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Naphthalene bisimides (NBIs) functionalized with alkoxy-substituted phenyl groups have been shown to be effective n-type semiconductors. researchgate.net The alkoxy groups can influence the packing of the molecules in the solid state, which is crucial for efficient charge transport. The isopropoxyethyl group in this compound could similarly be used to tune the solid-state properties of naphthalene-based materials.

Furthermore, naphthalene-based amines can be used to construct porous organic materials. For example, naphthalene-based porous organic salts (POSs) have been synthesized through the self-assembly of amine- and sulfonic acid-functionalized naphthalene building blocks. researchgate.net These materials exhibit considerable porosity and can have applications in gas storage and catalysis. The amine group of this compound could be utilized in a similar fashion to create novel porous materials with potentially unique properties conferred by the chiral, alkoxy-containing side chain.

The following table summarizes the properties of some naphthalene-based functional materials, indicating the potential for derivatives of this compound.

Material TypeNaphthalene DerivativeKey PropertyPotential Application
n-type SemiconductorNaphthalene bisimide with alkoxyphenyl N-substituentsElectron mobility up to 0.05 cm²/VsOrganic Field-Effect Transistors (OFETs)
Porous Organic SaltSelf-assembled 1,5-naphthalenediamine (B122787) and 1,5-naphthalenedisulfonic acidHigh surface area and porosityPhotocatalysis, Gas Storage
Porous Polymer NetworkNaphthalene-based polyimideHigh CO₂ uptakeCarbon Capture

Development of Novel Fluorescent Probes and Dyes

Naphthalene derivatives are well-known for their fluorescent properties and are widely used in the development of fluorescent probes and dyes. nih.gov The rigid and planar structure of the naphthalene ring system, combined with its extended π-electron conjugation, often leads to high fluorescence quantum yields and excellent photostability. nih.gov The photophysical properties of naphthalene-based fluorophores can be finely tuned by the introduction of various substituents.

The amino group at the 1-position of the naphthalene ring is a strong electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is often responsible for the sensitivity of the fluorescence to the local environment, making these compounds excellent candidates for fluorescent probes that can detect changes in polarity, pH, or the presence of specific analytes.

The introduction of an isopropoxyethyl group at the 4-position could further modulate the electronic and photophysical properties of the naphthalene core. Alkoxy groups are also electron-donating and can influence the energy levels of the frontier molecular orbitals, potentially leading to shifts in the absorption and emission wavelengths. The presence of this substituent could also affect the excited-state dynamics and the non-radiative decay pathways, thereby influencing the fluorescence quantum yield and lifetime. Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions and small molecules. mdpi.comnih.gov

The table below presents the photophysical properties of some naphthalene-based fluorescent probes, which can serve as a reference for the potential characteristics of probes derived from this compound.

Naphthalene-Based ProbeExcitation (nm)Emission (nm)Target Analyte
Naphthalene derivative with Schiff base~370~434Al³⁺
1,8-Naphthalimide derivative~465~575Cu²⁺
4-(2-(6-hydroxynaphthalen-2-yl)vinyl)-1-methylpyridin-1-ium~400~596pH

Q & A

Q. Table 1: Example Reaction Optimization

ParameterRange TestedOptimal ConditionYield Improvement
Temperature50–120°C80°C15% increase
Catalyst Loading1–5 wt% Pd/C3 wt%20% reduction in byproducts

Basic: How is the molecular structure of this compound confirmed using spectroscopic methods?

Answer:
Structural confirmation involves a multi-technique approach:

  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–8.2 ppm), amine protons (δ 2.5–3.5 ppm), and isopropoxyethyl groups (split signals for CH3_3 and CH) .
  • FT-IR : Detect N–H stretches (~3300 cm1^{-1}) and C–O–C vibrations (~1100 cm1^{-1}) from the isopropoxy group .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]+^+ at m/z 285.3) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey Peaks/FeaturesStructural Assignment
1H^1H-NMRδ 1.2 (d, 6H), δ 3.6 (m, 1H)Isopropoxy CH3_3 and CH
FT-IR1605 cm1^{-1} (C=C aromatic)Naphthalene ring

Advanced: What methodologies are employed to analyze the binding affinity of this compound with biological targets?

Answer:
To assess biological interactions:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KDK_D) with immobilized receptors .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes and key residues (e.g., π–π interactions with aromatic residues) .

Case Study : A study on similar naphthalenamine derivatives revealed IC50_{50} values of 0.5–5 µM for serotonin receptor subtypes, highlighting the role of substituent positioning .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in synthetic pathways?

Answer:
Computational methods provide mechanistic insights:

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in alkylation or amination steps .
  • QSAR Models : Relate structural descriptors (e.g., Hammett constants) to reaction rates or yields .
  • Solvent Effect Simulations : Use COSMO-RS to optimize solvent selection for improved solubility and reduced side reactions .

Example : DFT analysis of a similar compound showed that electron-donating groups on the naphthalene ring lower activation energy for amination by 10–15 kJ/mol .

Data Analysis: How should researchers address contradictions in crystallographic data obtained for this compound?

Answer:
Resolve discrepancies using:

  • SHELX Refinement : Apply restraints for flexible groups (e.g., isopropoxyethyl) and validate with Rint_{int} and GooF metrics .
  • Twinned Data Analysis : Use PLATON to detect twinning and reprocess data with HKL-3000 .
  • Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm bond lengths/angles .

Q. Table 3: Crystallographic Refinement Metrics

ParameterAcceptable RangeObserved Value
R1_{1} (I > 2σ)< 0.050.042
C–C Bond Length1.40–1.46 Å1.43 Å

Experimental Design: What strategies optimize the yield of this compound in multi-step syntheses?

Answer:
Optimization strategies include:

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., imine formation in Schiff base reactions) .
  • Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts for selectivity in reductive amination .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, solvent polarity, and catalyst loading .

Example : A 23^3 factorial design for a similar amine increased yield from 45% to 72% by optimizing solvent (DMF vs. ethanol) and temperature .

Notes

  • Advanced Tools : Leverage crystallographic software (SHELX, ORTEP) and computational suites (Gaussian, AutoDock) for rigorous analysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.